Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate
Overview
Description
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a chemical compound with the molecular formula C6H10F3NO2. It is known for its unique properties due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical characteristics. This compound is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate can be synthesized through the reaction of ethyl chloroacetate with 2,2,2-trifluoroethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules with fluorinated groups.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate involves its interaction with molecular targets through its trifluoroethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can modulate enzyme activity, protein folding, and other biochemical processes by altering the local environment of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2,2,2-trifluoroethyl)acetamide: Similar in structure but with an amide group instead of an ester.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the ester functionality.
2,2,2-Trifluoroethanol: A simpler compound with a hydroxyl group instead of an amino group .
Uniqueness
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is unique due to its combination of the trifluoroethyl group and the ester functionality. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. The presence of the trifluoroethyl group enhances its stability and ability to participate in specific interactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-(2,2,2-trifluoroethylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-10-4-6(7,8)9/h10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUUYAIOCOITMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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